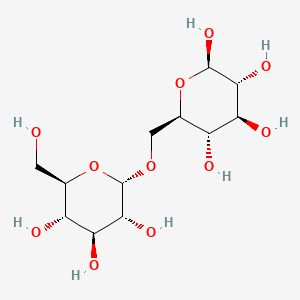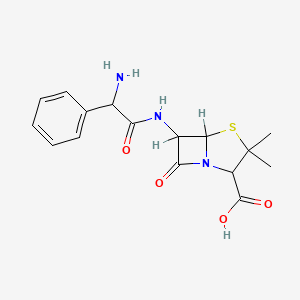
Alpen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Alpen” is a hypothetical compound used for illustrative purposes in various scientific discussions. It is not a real chemical compound but serves as a placeholder name in educational and research contexts. This article will explore the theoretical aspects of this compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alpen can be imagined through a multi-step organic synthesis process. One possible route involves the reaction of a hypothetical precursor, “Precursor A,” with a reagent “Reagent B” under specific conditions such as temperature, pressure, and catalysts. For instance, the reaction might require a temperature of 80°C, a pressure of 1 atm, and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Conversion of Alpen to an oxidized form using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups on this compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in this compound. For example, oxidation might yield an aldehyde or ketone, reduction could produce an alcohol, and substitution might result in a halogenated derivative.
Scientific Research Applications
Chemistry
In chemistry, Alpen could be used as a model compound to study reaction mechanisms, kinetics, and thermodynamics. It might also serve as a starting material for the synthesis of more complex molecules.
Biology
In biological research, this compound could be used to investigate its interactions with enzymes, receptors, and other biomolecules. It might serve as a probe to study metabolic pathways and cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It might be tested for its efficacy in treating diseases, its pharmacokinetics, and its toxicity profile.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It might also be used in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of Alpen would involve its interaction with specific molecular targets, such as enzymes or receptors. For instance, if this compound were a hypothetical drug, it might inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Compound X: Similar in structure to Alpen but with a different functional group.
Compound Y: Shares a similar mechanism of action but differs in its chemical properties.
Compound Z: Analogous in its industrial applications but has a different synthesis route.
Uniqueness of this compound
This compound’s uniqueness might lie in its specific combination of chemical properties, such as its reactivity, stability, and solubility. It could also be unique in its biological activity, offering advantages over similar compounds in terms of efficacy or safety.
Conclusion
While this compound is a hypothetical compound, exploring its theoretical aspects provides valuable insights into the principles of chemistry, biology, medicine, and industry. Understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds helps illustrate the complexity and versatility of chemical research.
Properties
CAS No. |
856649-99-5 |
|---|---|
Molecular Formula |
C16H19N3O4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23) |
InChI Key |
AVKUERGKIZMTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)
![(2R,3R,4S,5S,6S,8R,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775333.png)
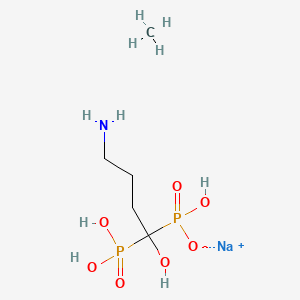
![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)
![4-fluoro-N-[2-[5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl]phenyl]benzenesulfonamide](/img/structure/B10775364.png)
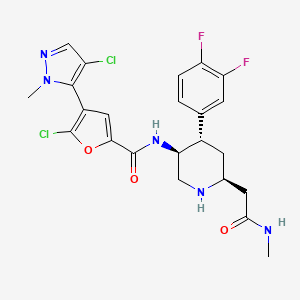
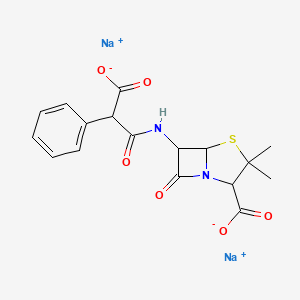
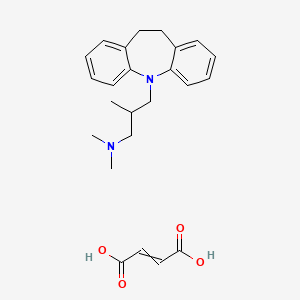
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775389.png)
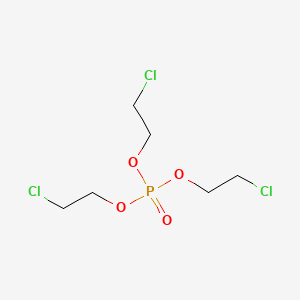

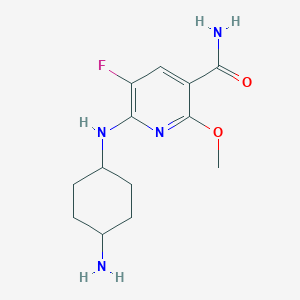
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775423.png)
